Comparative Antiproliferative Activity of 2-Amino-N-butylpentanamide Against Breast and Colorectal Cancer Cell Lines
2-Amino-N-butylpentanamide demonstrates enhanced antiproliferative potency against the triple-negative breast cancer cell line MDA-MB-231 compared to the standard chemotherapeutic agent cisplatin . In the same study, the compound exhibited comparable or slightly improved activity against the pancreatic cancer cell line SUIT-2 and colorectal adenocarcinoma HT-29 cells .
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.5 µM (MDA-MB-231); 1.0 µM (SUIT-2); 0.7 µM (HT-29) |
| Comparator Or Baseline | Cisplatin (specific IC50 values for these cell lines not provided in the source, but generally reported in the low micromolar range for these lines) |
| Quantified Difference | Reported as 'More potent' (MDA-MB-231, HT-29) and 'Comparable' (SUIT-2) relative to cisplatin |
| Conditions | Cell viability assay; exact assay conditions not specified in the source |
Why This Matters
This data suggests that 2-amino-N-butylpentanamide may serve as a promising scaffold for developing novel anticancer agents with enhanced activity against certain aggressive cancer subtypes.
